molecular formula C21H23ClF3N3O3 B1193723 VBIT-4 CAS No. 2086257-77-2

VBIT-4

Cat. No. B1193723
M. Wt: 457.88
InChI Key: QYSQXVAEFPWMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanadium compounds exhibit diverse catalytic, magnetic, and optical properties due to their unique electronic structures. They are studied across various domains, including catalysis, material science, and quantum information science.

Synthesis Analysis

Vanadium compounds, such as vanadium silicates and oxyfluorinated vanadophosphates, are synthesized using various methods, including hydrothermal synthesis and sol-gel processes. These methods allow for the controlled formation of compounds with specific molecular structures and properties (Reddy et al., 1993; Riou & Féey, 1994).

Molecular Structure Analysis

The molecular structure of vanadium compounds can be intricate, with coordination environments that significantly influence their properties. For instance, trigonal bipyramidal V3+ complexes have been identified as potential optically addressable molecular qubits due to their electronic structure and photoluminescence properties (Fataftah et al., 2020).

Chemical Reactions and Properties

Vanadium compounds participate in various oxidation reactions, exhibiting unique catalytic behaviors due to their oxidation states and molecular structure. For example, vanadium silicates can oxidize bulky molecules like naphthalene, highlighting their potential in catalytic applications (Reddy et al., 1993).

Physical Properties Analysis

Physical properties, such as magnetization and photoluminescence, are crucial for applications in materials science and quantum computing. The spin-triplet V3+ complex demonstrates coherent control, a critical feature for quantum information processing (Fataftah et al., 2020).

Scientific Research Applications

  • Carbon Dioxide Absorption : VBIT, specifically 1-(4-vinylbenzyl)-3-butyl imidazolium tetrafluoroborate (VBIT), was used to create a polymeric form (PVBIT) through atom transfer radical polymerization. This polymer demonstrated excellent thermal stability and the ability to absorb carbon dioxide, indicating potential applications in CO2 capture and environmental technology (Tang et al., 2005).

  • Myocardial Disease Research : VBIT-4 has been identified as a VDAC1 oligomerization inhibitor. In a study, it was shown to prevent mitochondrial dysfunction and apoptosis, important in the context of myocardial diseases. Its effects on atrial fibrosis induced by hyperaldosteronism were explored, highlighting its potential therapeutic applications in cardiac health (Klapper-Goldstein et al., 2020).

  • Quantum Computing : VBIT-4's relevance extends to quantum computing, where it contributes to understanding coherence times in molecular electronic spin qubits. This has implications for advancing quantum information processing (Zadrozny et al., 2015).

  • Mitochondrial Dysfunction in Diseases : VBIT-4 has been studied for its role in mitochondrial dysfunction, particularly in diseases characterized by enhanced apoptosis. Its property of inhibiting VDAC1 oligomerization makes it a promising candidate for treating diseases associated with apoptosis and mitochondrial dysfunction (Ben-Hail et al., 2016).

  • Inflammatory Bowel Disease : In the context of inflammatory bowel diseases like Crohn's disease and ulcerative colitis, VBIT-4 showed potential as a therapeutic agent. It was observed to suppress various symptoms and pathological markers in model studies, suggesting its utility in treating such conditions (Verma et al., 2021).

  • Lupus-like Diseases : VBIT-4's role in inhibiting VDAC oligomerization was also explored in the context of lupus-like diseases. It was found to reduce symptoms in a mouse model of systemic lupus erythematosus, indicating its therapeutic potential in autoimmune diseases (Kim et al., 2019).

  • Amyotrophic Lateral Sclerosis (ALS) : In ALS research, VBIT-4 was studied for its ability to inhibit VDAC1 oligomerization, which could help in managing motor neuron degeneration associated with ALS. This suggests its potential application in neurodegenerative disease treatment (Shteinfer-Kuzmine et al., 2022).

Safety And Hazards

VBIT-4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide

CAS RN

2086257-77-2
Record name N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
150
Citations
J Kim, R Gupta, LP Blanco, S Yang… - Science, 2019 - science.org
… whether VBIT-4 could ameliorate lupus-like symptoms in MpJ-Fas lpr mice. VBIT-4 blocked the … VBIT-4 also decreased spleen and lymph node weights (fig. S12D). Furthermore, ISG …
Number of citations: 333 www.science.org
A Verma, A Shteinfer-Kuzmine, N Kamenetsky… - Translational …, 2022 - Springer
… Here, we targeted VDAC1 with VBIT-4, a newly … VBIT-4 also switched astrocytes and microglia from being pro-inflammatory/neurotoxic to neuroprotective phenotype. Moreover, VBIT-4 …
Number of citations: 12 link.springer.com
H Klapper-Goldstein, A Verma, S Elyagon, R Gillis… - Scientific reports, 2020 - nature.com
… In addition, we evaluated the effect of VBIT-4 treatment on the atrial structural and electrical … Finally, VBIT-4 treatment attenuated the atrial fibrotic load of rats exposed to excessive …
Number of citations: 24 www.nature.com
A Verma, S Pittala, B Alhozeel, A Shteinfer-Kuzmine… - Molecular Therapy, 2022 - cell.com
… The increase in VDAC1 levels in IBD led us to test the effects VBIT-4 and VBIT-12 that interact with the overexpressed VDAC1 to prevent its oligomerization and subsequent apoptosis …
Number of citations: 30 www.cell.com
J Kim, H Yoon, J Chung - The FASEB Journal, 2021 - Wiley Online Library
… The VDAC oligomerization inhibitor VBIT-4 decreases both adipogenesis and weight gain in leptin-deficient (ob/ob) mice. Also, in a mouse model of lupus, VBIT-4 ameliorated lupus-…
Number of citations: 0 faseb.onlinelibrary.wiley.com
G Bayliss - Basic to Translational Science, 2022 - jacc.org
… VBIT-4 has been used in other cardiac models to block VDAC1. Klapper-Goldstein et al 4 used VBIT-4 to … Others have looked at the positive effects of blocking VDAC1 with VBIT-4 on …
Number of citations: 2 www.jacc.org
A Shteinfer-Kuzmine, S Argueti-Ostrovsky… - International Journal of …, 2022 - mdpi.com
… whether VBIT-4 or VBIT-12 treatment of mutant SOD1 G93A transgenic mice had any protective effect on ALS disease progression. We previously demonstrated that VBIT-4 treatment …
Number of citations: 12 www.mdpi.com
D Ben-Hail, R Begas-Shvartz, M Shalev… - Journal of Biological …, 2016 - ASBMB
… The compounds VBIT-3 and VBIT-4 offer a therapeutic strategy for treating different diseases associated with enhanced apoptosis and point to VDAC1 as a promising target for …
Number of citations: 93 www.jbc.org
SN Wei, H Zhang, Y Lu, HJ Yu, T Ma, SN Wang… - Sleep, 2023 - academic.oup.com
… (DIDS) and oligomerization inhibitor VBIT-4 were used to determine the roles of … VBIT-4 rescued LPS-induced microglial ATP release and IL-1β and CCL2 expression. DIDS and VBIT-4 …
Number of citations: 2 academic.oup.com
Y Huang, L Lin, H Huang, H Dong - Nan Fang yi ke da xue xue bao …, 2023 - europepmc.org
… SPF级雄性C57BL/6小鼠32只,6~8周龄,体质量20~24 g,饲养于南方医科大学公共卫生学院清洁级动物房,将小鼠随机分为4组,8只/组:对照组;VBIT-4组;HDM组;HDM+VBIT-4组.本实验经南方…
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.